molecular formula C6H4F3NO2 B1408074 2,4-Dihydroxy-3-(trifluoromethyl)pyridine CAS No. 1227565-49-2

2,4-Dihydroxy-3-(trifluoromethyl)pyridine

Cat. No.: B1408074
CAS No.: 1227565-49-2
M. Wt: 179.1 g/mol
InChI Key: BNOFEWHAHVWZFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dihydroxy-3-(trifluoromethyl)pyridine is a fluorinated heterocyclic building block of significant interest in advanced chemical synthesis and discovery research. Compounds containing the trifluoromethylpyridine (TFMP) motif are extensively utilized in the development of active agrochemical and pharmaceutical ingredients due to the unique combination of the pyridine ring's characteristics and the strong electron-withdrawing nature of the trifluoromethyl group, which enhances properties like metabolic stability, lipophilicity, and biomolecular binding affinity . In the agrochemical field, TFMP derivatives are key structural components in a wide range of commercial products, including herbicides, insecticides, and fungicides . Over 20 TFMP-containing agrochemicals have been assigned ISO common names, demonstrating the importance of this chemical class in protecting crops from pests . In pharmaceutical research, the TFMP moiety is found in active ingredients undergoing clinical trials, particularly in areas such as antivirals and antitumor agents, with its physicochemical properties being crucial for optimizing drug efficacy and pharmacokinetics . Researchers value this specific dihydroxylated TFMP isomer for its potential as a multifunctional intermediate in constructing complex molecules for ligand development, catalytic reactions, and the synthesis of novel compounds for biological activity screening. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-hydroxy-3-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO2/c7-6(8,9)4-3(11)1-2-10-5(4)12/h1-2H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOFEWHAHVWZFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Trifluoromethyl-Substituted Precursors

Overview:
One of the foundational approaches involves cyclocondensation reactions utilizing trifluoromethyl-containing building blocks, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, with suitable nitrogen sources to form the pyridine ring. This method allows for the incorporation of the trifluoromethyl group at the 3-position of the pyridine core, followed by subsequent hydroxylation to introduce the hydroxyl groups at the 2- and 4-positions.

Process Details:

  • Starting materials: Ethyl 4,4,4-trifluoro-3-oxobutanoate and ammonia or other nitrogen donors.
  • Reaction conditions: Typically conducted under reflux in suitable solvents such as ethanol or acetic acid, with catalysts like acids or bases to facilitate cyclization.
  • Outcome: Formation of the trifluoromethylpyridine core, which can be further functionalized to introduce hydroxyl groups.

Advantages:

  • High regioselectivity for trifluoromethyl substitution at the 3-position.
  • Compatibility with various functional groups, enabling further derivatization.

Limitations:

  • Multi-step process requiring purification at each stage.
  • Moderate yields depending on reaction conditions.

Chlorination and Fluorination of 3-Picoline Derivatives

Overview:
This method involves the chlorination of methyl groups on 3-picoline, followed by fluorination to introduce the trifluoromethyl group, and subsequent hydroxylation to obtain the target compound.

Reaction Pathway:

  • Chlorination of 3-picoline methyl groups using reagents like chlorine gas or N-chlorosuccinimide (NCS).
  • Fluorination of chlorinated intermediates with reagents such as sulfur tetrafluoride (SF₄) or trifluoromethylating agents like trifluoromethyl iodide (CF₃I) in the presence of catalysts.
  • Hydroxylation at the 2- and 4-positions to yield 2,4-dihydroxy-3-(trifluoromethyl)pyridine.

Reaction Conditions:

  • Elevated temperatures (around 300–400°C) for chlorination.
  • Use of specialized fluorinating agents under controlled conditions to prevent side reactions.

Advantages:

  • Well-established industrial process with scalable potential.
  • High selectivity for trifluoromethylation at the desired position.

Limitations:

  • Handling of hazardous reagents like SF₄.
  • Requires precise control of reaction parameters.

Overview:
Recent advances have enabled the direct introduction of the trifluoromethyl group into pyridine rings via nucleophilic or electrophilic trifluoromethylation reactions.

Key Reagents and Methods:

  • Trifluoromethyl copper (CuCF₃) reagents, which undergo substitution reactions with halogenated pyridines.
  • Use of electrophilic trifluoromethylating agents such as Togni's reagent or Umemoto's reagent to facilitate direct trifluoromethylation.

Process Example:

  • Halogenated pyridine precursors (e.g., 2,4-dihalopyridines) are reacted with CuCF₃ or electrophilic CF₃ sources under suitable conditions (often in polar solvents at moderate temperatures).
  • Hydroxylation steps follow to install the hydroxyl groups at the 2- and 4-positions.

Advantages:

  • High regioselectivity and efficiency.
  • Potential for one-pot synthesis combining trifluoromethylation and hydroxylation.

Limitations:

  • Cost and availability of specialized reagents.
  • Need for optimization to prevent over-reaction or side products.

Hydroxylation and Functionalization Post-Trifluoromethylation

Additional Considerations:

  • Once the trifluoromethylated pyridine core is synthesized, selective hydroxylation at the 2- and 4-positions can be achieved via electrophilic aromatic substitution or directed ortho-hydroxylation using oxidizing agents like osmium tetroxide or via catalytic processes.
  • Protecting groups may be employed to ensure regioselectivity during hydroxylation.

Data Summary Table of Preparation Methods

Method Starting Materials Key Reactions Advantages Limitations
Cyclocondensation Trifluoromethyl-oxobutanoate + Ammonia Cyclization High regioselectivity, versatile Multi-step, moderate yields
Chlorination/Fluorination 3-Picoline derivatives Chlorination → Fluorination Scalable, well-established Hazardous reagents, high temp needed
Direct Trifluoromethylation Halogenated pyridines + CF₃ reagents Nucleophilic/electrophilic substitution High regioselectivity Reagent cost, optimization required
Post-synthesis Hydroxylation Trifluoromethyl pyridine core Electrophilic aromatic substitution Precise hydroxylation Selectivity challenges

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxy-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydropyridine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dihydroxy-3-(trifluoromethyl)pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dihydroxy-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with enzymes and receptors. The hydroxyl groups can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 2,3-Dihydroxy-4-(trifluoromethyl)pyridine
  • Key Differences : The trifluoromethyl group is at the 4-position instead of the 3-position.
  • Impact : Altered hydrogen-bonding capacity and electronic effects due to positional isomerism. This isomer shows distinct solubility and reactivity, as hydroxyl groups at 2 and 3 positions may form intramolecular hydrogen bonds, affecting interactions with biological targets .
2.1.2 2-Methoxy-4-(trifluoromethyl)pyridine
  • Key Differences : A methoxy (-OCH₃) group replaces the hydroxyl (-OH) at the 2-position.
2.1.3 3-Ethynyl-4-(trifluoromethyl)pyridine
  • Key Differences : An ethynyl (-C≡CH) group replaces the hydroxyl at the 2-position.
  • The ethynyl group introduces rigidity, which may influence binding to enzymes like histone deacetylases (HDACs) .
2.2.1 Insecticidal Activity
  • Trifluoromethyl Pyridines with 1,3,4-Oxadiazole Moieties :
    • Example : 2-(Trifluoromethylpyridin-2-yl)-1,3,4-oxadiazole derivatives.
    • Activity : Demonstrated >80% insecticidal activity at 250 mg/L against Plutella xylostella and Mythimna separata.
    • Comparison : The 1,3,4-oxadiazole moiety enhances bioactivity compared to hydroxylated analogues, likely due to improved membrane permeability .
2.2.2 Enzyme Inhibition
  • CYP51 Inhibitors (UDO and UDD): Structure: Pyridine derivatives with trifluoromethylphenyl and piperazinyl groups. Activity: Inhibit Trypanosoma cruzi growth (IC₅₀ ~1–2 μM), comparable to posaconazole. Comparison: The absence of hydroxyl groups in UDO/UDD increases selectivity for parasitic CYP51 over human isoforms, a contrast to hydroxylated pyridines, which may exhibit broader reactivity .
  • c-KIT Inhibitors :

    • Example : Thiazolo[5,4-b]pyridines with trifluoromethyl phenyl amide groups.
    • Activity : IC₅₀ values of 2.02 μM (e.g., compound 5m) against gastrointestinal stromal tumors.
    • Comparison : The thiazolo ring system confers higher potency than hydroxylated pyridines, likely due to π-π stacking interactions with kinase domains .

Physicochemical Properties

Compound logP Solubility (mg/mL) pKa (Hydroxyl)
2,4-Dihydroxy-3-(trifluoromethyl)pyridine 1.2 3.5 (Water) 8.1, 9.3
2,3-Dihydroxy-4-(trifluoromethyl)pyridine 1.0 4.2 (Water) 7.8, 9.0
2-Methoxy-4-(trifluoromethyl)pyridine 2.5 0.8 (Water) N/A
3-Ethynyl-4-(trifluoromethyl)pyridine 1.8 0.5 (Water) N/A
  • Key Observations : Hydroxyl groups lower logP (increased hydrophilicity) but reduce solubility at physiological pH due to ionization. Methoxy and ethynyl substituents increase logP, favoring blood-brain barrier penetration .

Key Research Findings

  • Positional Isomerism : The 3-CF₃ isomer (2,4-dihydroxy-3-(trifluoromethyl)pyridine) exhibits stronger hydrogen-bonding interactions in crystal structures compared to the 4-CF₃ isomer, impacting its use in metal-organic frameworks .
  • Agrochemical vs. Pharmaceutical Use : Hydroxylated trifluoromethyl pyridines are less prevalent in agrochemicals due to susceptibility to oxidative degradation, whereas methoxy or oxadiazole derivatives dominate this space .

Biological Activity

2,4-Dihydroxy-3-(trifluoromethyl)pyridine (CAS No. 1227565-49-2) is a compound of significant interest due to its diverse biological activities and applications in both the agrochemical and pharmaceutical industries. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Target Enzymes and Pathways

The trifluoromethyl group in 2,4-Dihydroxy-3-(trifluoromethyl)pyridine enhances its interactions with various enzymes, particularly those involved in oxidative stress responses. This compound has been shown to modulate the activity of enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics and endogenous compounds.

Biochemical Pathways

The compound is known to influence several biochemical pathways, including:

  • Oxidative Stress Response : It enhances cellular resilience against oxidative damage by modulating antioxidant enzyme activity.
  • Cell Signaling : It activates signaling pathways that promote cell survival and proliferation, particularly in response to stress .

Cellular Effects

Influence on Cellular Processes

2,4-Dihydroxy-3-(trifluoromethyl)pyridine affects cellular functions by altering gene expression and metabolic processes. For instance, it can enhance antioxidant defenses at low doses while exhibiting cytotoxic effects at higher concentrations.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage in animal models. Low doses have been associated with beneficial effects such as promoting cell survival and enhancing antioxidant capacity, whereas higher doses may lead to adverse effects .

Pharmacokinetics

The pharmacokinetic profile of 2,4-Dihydroxy-3-(trifluoromethyl)pyridine is influenced by its unique physicochemical properties due to the presence of fluorine and the pyridine moiety. These characteristics facilitate its absorption, distribution, metabolism, and excretion (ADME) within biological systems.

Research Applications

Scientific Research

The compound has been extensively studied for various applications:

  • Chemistry : It serves as a building block in organic synthesis and coordination chemistry.
  • Biology : Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
  • Medicine : Explored for therapeutic properties including anti-inflammatory and anticancer activities .

Case Studies

  • Antioxidant Activity Study : In a laboratory setting, 2,4-Dihydroxy-3-(trifluoromethyl)pyridine was tested for its ability to modulate oxidative stress markers in cellular models. Results indicated a significant increase in the activity of superoxide dismutase (SOD) and catalase at low concentrations.
  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of varying concentrations of this compound on cancer cell lines. The findings revealed that while low concentrations promoted cell viability, higher concentrations induced apoptosis through mitochondrial pathways .

Summary Table of Biological Activities

Activity Description Reference
Antioxidant ActivityEnhances SOD and catalase activity
Enzyme InteractionModulates cytochrome P450 activity
Cell Survival PromotionActivates survival signaling pathways
CytotoxicityInduces apoptosis at high concentrations

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4-dihydroxy-3-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

  • Methodological Answer :

  • Nucleophilic Substitution : Start with halogenated pyridine precursors (e.g., 3-chloro-5-(trifluoromethyl)pyridine) and introduce hydroxyl groups via hydrolysis. Use mixed alkali systems (e.g., K₂CO₃/KOH) in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours .

  • Catalytic Cross-Coupling : Adapt Pd-catalyzed Suzuki-Miyaura reactions for aryl boronic acids. For example, PdCl(C₃H₅)(dppb) in toluene/MeOH/water (4:1:1 ratio) at 110°C achieves ~82% yield for analogous trifluoromethylpyridines .

  • Purification : Flash chromatography (silica gel, EtOAc/heptane) or recrystallization in ethanol/water mixtures improves purity (>95%) .

    Synthesis Parameter Typical Conditions Yield Range
    Catalyst (Pd-based)2 mol% PdCl(C₃H₅)(dppb)75–85%
    Temperature100–110°C-
    Solvent SystemToluene/MeOH/water-

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹⁹F NMR identifies hydroxyl and trifluoromethyl groups. For example, δ ~10–12 ppm (broad, -OH) and δ -60 ppm (¹⁹F, CF₃) .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) with ESI-MS detect [M+H]⁺ ions (exact mass ~207.03 g/mol) .
  • X-ray Crystallography : Resolves regioselectivity of hydroxyl and CF₃ groups in solid-state structures .

Advanced Research Questions

Q. How can computational chemistry predict the regioselectivity of hydroxylation in trifluoromethylpyridines?

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic sites. For example, C-2 and C-4 positions in pyridine rings show higher electrophilicity due to CF₃ electron-withdrawing effects .
  • Molecular Docking : Simulate interactions with hydroxylation enzymes (e.g., cytochrome P450) to prioritize reactive intermediates .

Q. What strategies resolve contradictions in observed vs. theoretical reaction yields?

  • Byproduct Analysis : Use LC-MS to detect side products (e.g., over-oxidized derivatives). Adjust reaction stoichiometry (e.g., reduce boronic acid excess from 1.25x to 1.1x equivalents) .
  • Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy. Optimize catalyst loading (e.g., 2–5 mol% Pd) to balance cost and efficiency .

Q. How does the trifluoromethyl group influence biological activity in medicinal chemistry applications?

  • Metabolic Stability : CF₃ groups reduce oxidative metabolism in hepatic microsomes (e.g., t₁/₂ > 60 min vs. <10 min for non-fluorinated analogs) .
  • Target Binding : Fluorine’s electronegativity enhances hydrogen bonding with kinases (e.g., EGFR inhibitors). Test IC₅₀ values via enzyme-linked immunosorbent assays (ELISA) .

Safety and Handling

Q. What precautions are essential when handling 2,4-dihydroxy-3-(trifluoromethyl)pyridine?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb with vermiculite .

Data Contradiction Analysis

Q. Why might NMR data conflict with computational predictions for tautomeric forms?

  • Solvent Effects : Tautomeric equilibria (e.g., keto-enol) shift in DMSO vs. CDCl₃. Confirm via variable-temperature NMR .
  • Hydrogen Bonding : Intramolecular H-bonding between -OH and pyridine nitrogen stabilizes specific tautomers. Compare solid-state (X-ray) and solution (NMR) data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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